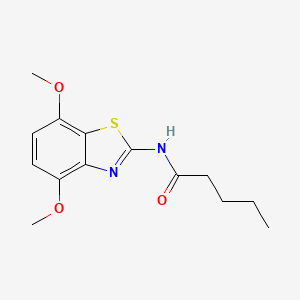

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pentanamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are sulfur-containing heterocycles that involve a benzene ring fused to a thiazole ring . They have found a large number of pharmaceutical and industrial applications due to their high biological and chemical activity .

Synthesis Analysis

The synthesis of benzothiazoles has been achieved through various synthetic pathways. One common method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Another method employs iodine as a catalyst, and the reaction is carried out without the use of any solvent, at room temperature, and is complete in 20–25 min . The efficiency of iodine catalysis in benzothiazole synthesis has been repeatedly mentioned in the literature .Chemical Reactions Analysis

The chemical reactions involving benzothiazoles are diverse. For instance, a visible light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes has been reported, where an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Scientific Research Applications

Synthesis and Characterization

- Benzothiazole derivatives have been synthesized and characterized, exploring their potential as novel compounds. The focus has been on developing dipeptide mimetics with hydantoin moiety, highlighting the synthetic strategies and structural elucidation through infrared (IR), MS, and NMR spectra (Todorov & Naydenova, 2010).

Antimicrobial Activity

- The antimicrobial properties of benzothiazole derivatives have been investigated, demonstrating potent activity against various microbes. This research underscores the importance of benzothiazoles in developing new antimicrobial agents (Abbas et al., 2014).

Cytotoxicity and Anticancer Activity

- Studies on benzothiazole derivatives have revealed significant cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents. The synthesis and evaluation of these compounds aim to discover new therapeutic options for cancer treatment (Visnevska et al., 2012); (Abdelgawad et al., 2013).

Anticonvulsant and Neuroprotective Effects

- The anticonvulsant and neuroprotective effects of N-(substituted benzothiazol-2-yl)amides have been evaluated, identifying compounds that offer both seizure protection and neuroprotection. This dual functionality underscores the therapeutic potential of benzothiazole derivatives in neurological disorders (Hassan et al., 2012).

Antioxidant and Anti-bacterial Activities

- Research into N'-arylmethylidene benzothiazine derivatives has highlighted their antioxidant and antibacterial activities, suggesting the role of these compounds in addressing oxidative stress and bacterial infections (Ahmad et al., 2010).

Corrosion Inhibition

- Benzothiazole derivatives have also been studied for their corrosion inhibition properties, offering protection against metal corrosion. This application is particularly relevant in industrial settings where metal preservation is critical (Hu et al., 2016).

Future Directions

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, future research could focus on developing new and efficient methods for the synthesis of benzothiazoles, exploring their potential biological activities, and investigating their mechanisms of action.

properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-4-5-6-11(17)15-14-16-12-9(18-2)7-8-10(19-3)13(12)20-14/h7-8H,4-6H2,1-3H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCJXMPZAHXUKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC2=C(C=CC(=C2S1)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637466.png)

![6-Cyano-2-mercaptobenzo[d]oxazole](/img/structure/B2637467.png)

![5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid](/img/structure/B2637470.png)

![(Z)-methyl 4-((6-methoxy-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2637474.png)

![methyl (4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)carbamate](/img/structure/B2637479.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2637485.png)

![N-(1,3-benzodioxol-5-yl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/no-structure.png)

![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2637489.png)